molecular formula C17H18FNO2S2 B6501732 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 1396852-24-6

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No. B6501732
CAS RN: 1396852-24-6
M. Wt: 351.5 g/mol
InChI Key: GCBJZWRKFYKWQA-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiophene ring, a cyclopropyl group, a hydroxyl group, and a sulfanyl group attached to a fluorophenyl group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The cyclopropyl group is a three-carbon ring, which is known for its strain and reactivity. The hydroxyl group (-OH) is a common functional group in organic chemistry and is often involved in hydrogen bonding. The sulfanyl group (-SH) is similar to a hydroxyl group but with a sulfur atom instead of oxygen. The fluorophenyl group is a phenyl group (a six-membered carbon ring) with a fluorine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the hydroxyl group could be involved in reactions like esterification or dehydration. The thiophene ring could undergo electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and exploring their potential applications.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S2/c18-13-5-7-14(8-6-13)23-10-16(20)19-11-17(21,12-3-4-12)15-2-1-9-22-15/h1-2,5-9,12,21H,3-4,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBJZWRKFYKWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CSC2=CC=C(C=C2)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

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